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molecular formula C11H20O4 B8659245 Dimethyl n-hexylmalonate

Dimethyl n-hexylmalonate

Cat. No. B8659245
M. Wt: 216.27 g/mol
InChI Key: UCZHVONNLSXXCI-UHFFFAOYSA-N
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Patent
US05399720

Procedure details

350.1 g of 30 percent sodium methylate solution in methanol were diluted with 550 ml of methanol under nitrogen and while stirring. 264.2 g of dimethyl malonate were added dropwise. After warming the suspension to 4020 321.0 g of 1-bromohexane were added dropwise. After stirring at 40° for 1 hour, under reflux for 2 hours, at 65°-69° for 2.5 hours and cooling the suspension to room temperature water was added and the mixture was stirred. The organic phase was separated. The aqueous phase was extracted with methylene chloride, the combined organic extracts were dried and filtered, the filter cake was washed with methylene chloride and the combined filtrates were concentrated. After distillation of the product there were obtained 329.3 g (78.3%) of dimethyl n-hexylmalonate.
Name
sodium methylate
Quantity
350.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
264.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
4020
Quantity
321 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([O:11][CH3:12])(=[O:10])[CH2:5][C:6]([O:8][CH3:9])=[O:7].Br[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].O>CO>[CH2:14]([CH:5]([C:4]([O:11][CH3:12])=[O:10])[C:6]([O:8][CH3:9])=[O:7])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
350.1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
550 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
264.2 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Three
Name
4020
Quantity
321 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
STIRRING
Type
STIRRING
Details
After stirring at 40° for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours, at 65°-69° for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the combined organic extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated
DISTILLATION
Type
DISTILLATION
Details
After distillation of the product there

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 329.3 g
YIELD: PERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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